Cas no 209853-25-8 (4-Chloro-6-phenylthieno[3,2-d]pyrimidine)

4-Chloro-6-phenylthieno[3,2-d]pyrimidine is a heterocyclic compound featuring a fused thienopyrimidine core with a chloro substituent at the 4-position and a phenyl group at the 6-position. This structure imparts significant versatility in medicinal chemistry and materials science, serving as a key intermediate in the synthesis of biologically active molecules, particularly kinase inhibitors and other pharmacologically relevant compounds. Its rigid aromatic framework enhances binding affinity in target interactions, while the reactive chloro group facilitates further functionalization via nucleophilic substitution or cross-coupling reactions. The compound's stability and synthetic utility make it valuable for research in drug discovery and organic synthesis.
4-Chloro-6-phenylthieno[3,2-d]pyrimidine structure
209853-25-8 structure
商品名:4-Chloro-6-phenylthieno[3,2-d]pyrimidine
CAS番号:209853-25-8
MF:C12H7ClN2S
メガワット:246.72
MDL:MFCD03408000
CID:1073462
PubChem ID:2757862

4-Chloro-6-phenylthieno[3,2-d]pyrimidine 化学的及び物理的性質

名前と識別子

    • 4-Chloro-6-phenylthieno[3,2-d]pyrimidine
    • 4-chloro-6-phenylthieno(3,2-d)pyrimidine
    • 4-chloro-6-phenyl-thieno[2,3-d]pyrimidine
    • 4-chloro-6-phenyl-thieno[3,2-d]pyrimidine
    • 4-chloro-6-phenylthiopheno[2,3-d]pyrimidine
    • AC1LE9U1
    • AC1Q3KVA
    • CTK4H5665
    • FS-6323
    • Thieno[3,2-d]pyrimidine, 4-chloro-6-phenyl-
    • OSM-S-459
    • EN300-25569
    • TXCQNLBFPQAYGH-UHFFFAOYSA-N
    • CS-0242814
    • G20943
    • 209853-25-8
    • SCHEMBL2879120
    • Z211344792
    • AKOS005137329
    • MFCD03408000
    • DB-106760
    • MDL: MFCD03408000
    • インチ: InChI=1S/C12H7ClN2S/c13-12-11-9(14-7-15-12)6-10(16-11)8-4-2-1-3-5-8/h1-7H
    • InChIKey: TXCQNLBFPQAYGH-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C(C=C1)C2=CC3=C(C(=NC=N3)Cl)S2

計算された属性

  • せいみつぶんしりょう: 246.00201
  • どういたいしつりょう: 246.0018471g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 245
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 54Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.9

じっけんとくせい

  • PSA: 25.78

4-Chloro-6-phenylthieno[3,2-d]pyrimidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM269043-1g
4-Chloro-6-phenylthieno[3,2-d]pyrimidine
209853-25-8 95%
1g
$*** 2023-03-30
Enamine
EN300-25569-1.0g
4-chloro-6-phenylthieno[3,2-d]pyrimidine
209853-25-8 95%
1.0g
$314.0 2024-06-19
eNovation Chemicals LLC
Y1265940-5g
Thieno[3,2-d]pyrimidine, 4-chloro-6-phenyl-
209853-25-8 95%
5g
$1660 2023-05-17
Fluorochem
017071-1g
4-Chloro-6-phenylthieno[3,2-d]pyrimidine
209853-25-8 95%
1g
£202.00 2022-03-01
Chemenu
CM269043-5g
4-Chloro-6-phenylthieno[3,2-d]pyrimidine
209853-25-8 95%
5g
$592 2021-08-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ2647-1G
4-chloro-6-phenylthieno[3,2-d]pyrimidine
209853-25-8 95%
1g
¥ 1,280.00 2023-03-30
Enamine
EN300-25569-5g
4-chloro-6-phenylthieno[3,2-d]pyrimidine
209853-25-8 95%
5g
$908.0 2023-09-14
eNovation Chemicals LLC
Y1265940-250mg
Thieno[3,2-d]pyrimidine, 4-chloro-6-phenyl-
209853-25-8 95%
250mg
$290 2025-02-19
1PlusChem
1P002KWZ-250mg
Thieno[3,2-d]pyrimidine, 4-chloro-6-phenyl-
209853-25-8 95%
250mg
$116.00 2025-02-19
A2B Chem LLC
AB19619-1g
4-Chloro-6-phenylthieno[3,2-d]pyrimidine
209853-25-8 95%
1g
$222.00 2024-04-20

4-Chloro-6-phenylthieno[3,2-d]pyrimidine 関連文献

4-Chloro-6-phenylthieno[3,2-d]pyrimidineに関する追加情報

Introduction to 4-Chloro-6-phenylthieno[3,2-d]pyrimidine (CAS No. 209853-25-8)

4-Chloro-6-phenylthieno[3,2-d]pyrimidine, identified by its Chemical Abstracts Service (CAS) number 209853-25-8, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thienopyrimidine class, a structural motif known for its broad spectrum of biological activities. The presence of both chloro and phenyl substituents in its molecular framework enhances its potential as a pharmacophore, making it a valuable scaffold for the development of novel therapeutic agents.

The structural composition of 4-Chloro-6-phenylthieno[3,2-d]pyrimidine includes a fused ring system consisting of a thiophene ring linked to a pyrimidine ring. This particular arrangement imparts unique electronic and steric properties to the molecule, which can be exploited in drug design. The chloro substituent at the 4-position and the phenyl group at the 6-position are strategically positioned to interact with biological targets, such as enzymes and receptors, thereby modulating their activity.

In recent years, there has been a surge in research focused on thienopyrimidine derivatives due to their demonstrated efficacy in various therapeutic areas. Notably, compounds within this class have shown promise in the treatment of cancers, infectious diseases, and inflammatory disorders. The mechanism of action often involves inhibition of key enzymes or disruption of signaling pathways that are aberrant in diseased states.

One of the most compelling aspects of 4-Chloro-6-phenylthieno[3,2-d]pyrimidine is its versatility as a starting material for further chemical modifications. Researchers have leveraged this compound to synthesize analogs with enhanced potency, selectivity, and pharmacokinetic profiles. For instance, modifications at the chloro or phenyl positions can significantly alter the binding affinity to biological targets, leading to improved therapeutic outcomes.

The synthesis of 4-Chloro-6-phenylthieno[3,2-d]pyrimidine typically involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated cyclizations, have been employed to construct the complex fused ring system efficiently. These synthetic strategies not only ensure high yields but also minimize unwanted byproducts, making the process more sustainable and scalable for industrial applications.

From a computational chemistry perspective, 4-Chloro-6-phenylthieno[3,2-d]pyrimidine has been subjected to extensive molecular modeling studies to elucidate its interactions with biological targets. Quantum mechanical calculations have provided insights into the electronic structure and reactivity of the molecule, aiding in the rational design of derivatives with optimized pharmacological properties. These studies have also highlighted the role of conformational flexibility in determining binding affinity and specificity.

The pharmacological profile of 4-Chloro-6-phenylthieno[3,2-d]pyrimidine has been explored through both in vitro and in vivo experiments. In cell-based assays, this compound has demonstrated inhibitory activity against several key enzymes implicated in cancer progression. Preclinical studies have further corroborated its potential as an anti-cancer agent by showing tumor regression in animal models. Additionally, its anti-inflammatory properties have been investigated, suggesting its utility in conditions such as rheumatoid arthritis and chronic inflammation.

The development of novel drug candidates is often hampered by issues related to drug resistance and toxicity. However, 4-Chloro-6-phenylthieno[3,2-d]pyrimidine offers a promising solution by serving as a scaffold for generating compounds with improved resistance profiles. By incorporating structural elements that enhance target specificity or modulate metabolic stability, researchers aim to develop next-generation therapeutics that are more effective and safer for patients.

Regulatory considerations play a crucial role in the commercialization of pharmaceuticals derived from 4-Chloro-6-phenylthieno[3,2-d]pyrimidine. Compliance with Good Manufacturing Practices (GMP) and rigorous safety testing are essential to ensure patient safety and efficacy. Collaborative efforts between academic institutions and pharmaceutical companies have facilitated the translation of laboratory discoveries into clinically viable drugs.

The future directions of research on 4-Chloro-6-phenylthieno[3,2-d]pyrimidine are likely to focus on expanding its therapeutic applications through innovative drug design approaches. Integration of artificial intelligence (AI) and machine learning (ML) algorithms into drug discovery pipelines promises to accelerate the identification of novel derivatives with enhanced pharmacological properties. Furthermore, green chemistry principles will guide synthetic methodologies to minimize environmental impact while maintaining high efficiency.

In conclusion,4-Chloro-6-phenylthieno[3,2-d]pyrimidine (CAS No. 209853-25-8) represents a significant advancement in pharmaceutical chemistry with broad implications for human health. Its unique structural features and versatile synthetic accessibility make it an invaluable tool for developing next-generation therapeutics against various diseases. As research continues to uncover new applications and optimize synthetic routes,this compound is poised to play a pivotal role in shaping the future of medicinal chemistry.

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